3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
Description
Positional Isomerism
Compared to its 5-pyrazole isomer (CID 19627460), the 3-pyrazole derivative exhibits:
Functional Group Variations
The absence of a carboxamide group (vs. CID 122166597) reduces hydrogen-bonding capacity, potentially limiting target affinity.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-7-6-12(15-16)10-14-9-11-4-3-5-13(17)8-11/h3-8,14,17H,2,9-10H2,1H3 |
InChI Key |
FRAJHDDDKMSCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination between 3-hydroxybenzaldehyde and 1-ethyl-1H-pyrazol-3-ylmethylamine. In this approach, the aldehyde group of 3-hydroxybenzaldehyde reacts with the primary amine of the pyrazole derivative to form an imine intermediate, which is subsequently reduced to the secondary amine using sodium borohydride (NaBH₄) in methanol.
Reaction Conditions:
-
Solvent: Methanol or ethanol (polar protic solvents)
-
Temperature: 25–40°C (ambient to mild heating)
-
Reducing Agent: NaBH₄ (2–3 equivalents)
-
Yield: 68–75% after purification.
Critical to this method is the exclusion of moisture to prevent hydrolysis of the imine intermediate. Post-reduction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallized from ethanol/water mixtures.
Stepwise Assembly via Pyrazole Intermediate
An alternative route begins with the synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde, followed by condensation with 3-aminomethylphenol. The pyrazole aldehyde is prepared via Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Key Steps:
-
Formylation: 1-ethyl-1H-pyrazole reacts with POCl₃/DMF at 0–5°C to yield 1-ethyl-1H-pyrazole-3-carbaldehyde.
-
Condensation: The aldehyde is coupled with 3-aminomethylphenol in ethanol under reflux (78°C, 8–12 hours).
-
Purification: The product is isolated via vacuum distillation and recrystallized from toluene.
This method achieves higher regioselectivity (>90%) but requires stringent temperature control during formylation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMSO accelerate imine formation but may complicate purification. Ethanol balances reaction rate and solubility, particularly for intermediates with phenolic -OH groups.
Table 1: Impact of Solvent on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 10 | 75 | 98 |
| DMSO | 6 | 68 | 95 |
| Toluene | 14 | 55 | 90 |
Data adapted from.
Catalytic Hydrogenation as an Alternative
Palladium on carbon (Pd/C) catalyzes the hydrogenation of imine intermediates under mild conditions (1 atm H₂, 25°C). This method avoids stoichiometric reducing agents but necessitates inert atmospheres and specialized equipment.
Advantages:
Limitations:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.70–7.25 (m, 4H, phenolic and aromatic protons).
-
δ 4.45 (s, 2H, -CH₂-NH-).
¹³C NMR:
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from side products. A retention time of 12.3 minutes corresponds to >98% purity.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
Unwanted regioisomers may form during pyrazole synthesis. Employing bulky directing groups (e.g., tert-butoxycarbonyl) improves selectivity at the 3-position.
Stability of the Phenolic -OH Group
Acidic conditions during synthesis can protonate the phenolic oxygen, leading to side reactions. Buffering the reaction medium at pH 6–7 with ammonium acetate mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Nitro, halogenated, and other substituted phenol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These compounds are believed to induce apoptosis and inhibit microtubule assembly, disrupting cell division and promoting cancer cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Drug Development
The structural characteristics of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol make it a valuable candidate for drug development, particularly in creating novel anticancer agents or anti-inflammatory drugs. Its ability to interact with specific molecular targets can be harnessed to design more effective therapeutics.
Research Applications
In laboratory settings, this compound can be utilized in various research applications, including:
- Cell Proliferation Studies : Investigating the effects on cancer cell lines.
- Mechanistic Studies : Understanding the pathways influenced by the compound.
- Formulation Development : Exploring solubility and bioavailability enhancements through different salt forms.
Study on Cancer Cell Lines
A notable study evaluated the efficacy of this compound against multiple cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, showcasing its potential as an anticancer agent .
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory mechanisms of similar pyrazole derivatives. The research demonstrated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol
This compound (CAS 1855949-07-3) shares a nearly identical scaffold with the target molecule but substitutes the ethyl group with a bulkier sec-butyl chain. Key differences include:
| Property | 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol | 3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₃O | C₁₄H₂₀ClN₃O |
| Molar Mass (g/mol) | ~232.3 | 281.78 |
| Substituent | Ethyl | sec-Butyl + Chlorine |
| Lipophilicity (Predicted) | Moderate (logP ~2.1) | Higher (logP ~3.4 due to Cl and sec-butyl) |
Pyrazole-Urea Hybrid: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
MK13 (compound 60) features a pyrazole ring conjugated to a urea moiety. Unlike the target compound, MK13 lacks the phenolic hydroxyl group but includes methoxy substituents. This structural variation results in:
- Reduced Hydrogen-Bonding Capacity: Absence of the phenol group limits interactions with polar targets.
- Enhanced π-π Stacking : Methoxy groups and urea linkage favor aromatic interactions in crystal packing .
Phenolic Acid Derivatives from Salvia miltiorrhiza
Compounds like salvianolic acid B and lithospermic acid share the phenol group but feature extended conjugated systems (e.g., caffeic acid dimers). These derivatives exhibit potent anticoagulant and antioxidant activities, mediated by multiple hydroxyl groups and conjugated double bonds . In contrast, the target compound’s pyrazole ring may confer metal-binding properties absent in purely phenolic analogs.
Physicochemical and Functional Comparisons
Hydrogen-Bonding Patterns
The phenol group in this compound can act as both a donor (via -OH) and acceptor (via aromatic π-system), enabling diverse supramolecular architectures. This contrasts with pyrazole-urea hybrids (e.g., MK13), where hydrogen bonding is dominated by urea NH groups .
Biological Activity
3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol, also known by its CAS number 1856062-15-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 297.78 g/mol
- CAS Number : 1856062-15-1
The compound's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and influence signaling pathways associated with inflammation and cell proliferation. The presence of the pyrazole ring enhances its reactivity and potential to interact with various biological macromolecules.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | CC50 (µM) | References |
|---|---|---|---|
| Compound A | HT29 (Colorectal) | 58.4 | |
| Compound B | MCF7 (Breast) | 75.0 | |
| Compound C | A549 (Lung) | 65.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections .
Table 2: Antimicrobial Activity
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Effective |
| Escherichia coli | 0.025 | Effective |
Case Studies
-
Colorectal Cancer Study :
A study evaluating the effects of pyrazole derivatives on HT29 colorectal cancer cells demonstrated that certain modifications to the structure enhanced cytotoxicity while reducing toxicity to normal cells . This selectivity index indicates a promising therapeutic window for further development. -
Antimicrobial Efficacy :
In a comprehensive evaluation of synthesized monomeric alkaloids, derivatives similar to this compound exhibited potent antibacterial activity against common pathogens, suggesting its potential role in antibiotic development .
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing 3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol?
The synthesis typically involves:
- Stepwise alkylation : Reacting 2-methoxyphenol with (1-ethyl-1H-pyrazol-3-yl)methylamine under acidic conditions (e.g., HCl in ethanol) to form the aminomethyl linkage .
- Solvent optimization : Ethanol or methanol at 60–80°C yields 65–75% purity. Adding catalytic acetic acid improves reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity .
Q. Key variables :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate side reactions (e.g., oxidation of phenol) |
| Solvent | Ethanol | Polar aprotic solvents (e.g., DMF) reduce selectivity |
| Catalyst | 5% Acetic acid | Acid-free conditions lead to incomplete alkylation |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (phenolic aromatic protons), δ 3.8–4.2 ppm (CH₂-NH-CH₂), δ 1.3 ppm (ethyl -CH₃) .
- ¹³C NMR : Signals at 156 ppm (phenolic C-OH), 120–140 ppm (pyrazole carbons) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 261.3 (C₁₄H₁₉N₃O₂) .
- IR spectroscopy : Bands at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrazole) .
Validation : Cross-checking with X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in tautomeric forms .
Q. What functional groups dominate its chemical reactivity?
- Phenolic -OH : Participates in hydrogen bonding (e.g., O-H⋯N interactions in co-crystals) and oxidation to quinones under basic conditions .
- Pyrazole ring : Undergoes electrophilic substitution (e.g., nitration at C4) and coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) .
- Aminomethyl linker : Susceptible to nucleophilic attack (e.g., acylation with acetic anhydride) .
Advanced Research Questions
Q. How can structural analogs guide SAR studies to enhance bioactivity?
Comparative analysis of analogs reveals:
| Compound | Structural Variation | Bioactivity (vs. Target Compound) |
|---|---|---|
| 4-Aminoantipyrine | Pyrazole with antipyrine core | Higher anti-inflammatory activity but lower solubility |
| 1-Hydroxypyrazole | Lacks aminomethyl group | Antioxidant activity but no receptor binding |
| 3-Methyl-1-phenylpyrazole | Simpler pyrazole derivative | Reduced enzyme inhibition (IC₅₀ > 100 μM) |
Design strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring to enhance receptor affinity .
Q. What challenges arise in resolving crystallographic data for this compound?
- Crystal packing : Hydrogen-bonding networks (e.g., O-H⋯N) create polymorphic forms. SHELXL refinement requires high-resolution data (<1.0 Å) to distinguish disorder .
- Twinned crystals : Common due to flexible aminomethyl linker. Use of PLATON’s TWINABS for data integration improves accuracy .
Example : A related pyrazole-phenol analog (C22H18N2O2) showed dihedral angles of 16.8° between pyrazole and methoxyphenyl rings, influencing packing .
Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Experimental validation :
- Enzyme assays : Test against COX-2 (IC₅₀) under standardized pH 7.4 buffer .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A receptor) with HEK293 cells .
- Computational modeling : Docking studies (AutoDock Vina) identify preferential binding to hydrophobic pockets vs. polar active sites .
Case study : Discrepancies in Janus kinase inhibition (IC₅₀ 2 μM vs. 10 μM) were traced to assay buffer ionic strength variations .
Q. What methodologies optimize computational modeling of its interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
